(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride

CAS No.: 939756-64-6

Cat. No.: VC2940823

Molecular Formula: C13H17ClFNO2

Molecular Weight: 273.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939756-64-6 |

|---|---|

| Molecular Formula | C13H17ClFNO2 |

| Molecular Weight | 273.73 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H16FNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H |

| Standard InChI Key | HVMRBLCWQORUQQ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl |

| Canonical SMILES | C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl |

Introduction

Chemical Structure and Identification

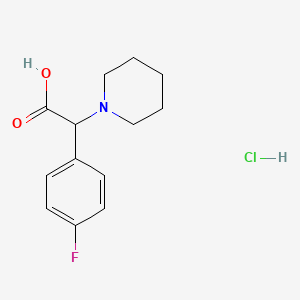

(4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride is characterized by its distinctive molecular structure featuring a 4-fluorophenyl group, a piperidine ring, and an acetic acid moiety, with an additional hydrochloride salt component. This arrangement confers specific chemical and biological properties that distinguish it from related compounds.

Identification Parameters

The compound is precisely identified through multiple chemical identifiers, summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 939756-64-6 (Also listed as 1260641-65-3 in some sources) |

| Molecular Formula | C₁₃H₁₇ClFNO₂ |

| Molecular Weight | 273.73 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-2-piperidin-1-ylacetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H16FNO2.ClH/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15;/h4-7,12H,1-3,8-9H2,(H,16,17);1H |

| Standard InChIKey | HVMRBLCWQORUQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(C2=CC=C(C=C2)F)C(=O)O.Cl |

These identification parameters are essential for unambiguous reference to the compound in scientific literature and databases .

Structural Features

The molecular structure consists of:

-

A piperidine ring (six-membered heterocyclic amine)

-

A 4-fluorophenyl group (benzene ring with fluorine at para position)

-

An acetic acid group (carboxylic acid component)

-

A hydrochloride salt form

The parent compound, without the hydrochloride, is (4-fluorophenyl)(piperidin-1-yl)acetic acid, which has the CID 16243950 in PubChem .

Physical and Chemical Properties

Physical Properties

The compound exists as a solid at standard temperature and pressure, with specific characteristics derived from its molecular structure. While detailed thermodynamic data is limited in the available literature, the following properties can be noted:

-

Physical state: Solid (typically a crystalline powder)

-

Appearance: Colorless to white powder

-

Solubility: Soluble in water, methanol, and other polar solvents, with enhanced solubility compared to its free base form due to salt formation

Chemical Reactivity

As a hydrochloride salt of a substituted acetic acid derivative, this compound demonstrates several key chemical behaviors:

-

Acid-base properties: Functions as a weak acid due to the carboxylic acid group

-

Salt formation: The hydrochloride form enhances water solubility compared to the free base

-

Functional group reactivity: Contains multiple reactive sites including the carboxylic acid group, which can participate in esterification and amide formation reactions

-

Fluorine substitution: The para-fluorine substitution on the phenyl ring influences electronic distribution and reactivity patterns

Synthesis Methods

General Synthetic Approaches

Based on related compounds in the scientific literature, several synthetic pathways may be employed to obtain (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride:

-

Nucleophilic substitution reactions involving piperidine and appropriate fluorophenyl acetic acid derivatives

-

Carbonylation reactions of suitable fluorophenyl piperidine intermediates

-

Functional group modifications of preformed structures containing the core elements

Related Compounds

Structural Analogs

Several compounds share structural similarities with (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride:

-

(4-Fluorophenyl)(piperazin-1-yl)acetic acid dihydrochloride: A closely related compound where the piperidine ring is replaced by a piperazine moiety, resulting in different pharmacological properties

-

2-(4-fluorophenyl)-2-(piperidin-1-yl)acetic acid derivatives: Various modifications of the parent structure with different substituents or functional group alterations

-

4-(4'-fluorophenyl)-piperidines: Compounds with similar fluorophenyl-piperidine components but different connectivity or additional functional groups

Comparative Analysis

The structural variations between these related compounds result in distinct differences in physicochemical properties and potential biological activities:

| Compound | Key Structural Difference | Potential Impact |

|---|---|---|

| (4-Fluorophenyl)(1-piperidinyl)acetic acid HCl | Base structure | Reference compound |

| (4-Fluorophenyl)(piperazin-1-yl)acetic acid | Piperazine vs. piperidine | Additional nitrogen provides different hydrogen bonding patterns and basicity |

| (4-fluorophenyl)(4-oxo-piperidin-1-yl)acetic acid | Ketone at position 4 of piperidine ring | Altered electronic distribution and additional hydrogen bond acceptor site |

| 4-(4'-fluorophenyl)-3-hydroxymethyl derivatives | Different carbon framework | Modified spatial arrangement and additional hydroxyl functionality |

These structural relationships are important in understanding structure-activity relationships for potential pharmaceutical applications .

Future Research Directions

Structure-Activity Relationship Studies

The unique structural features of (4-Fluorophenyl)(1-piperidinyl)acetic acid hydrochloride suggest several promising research directions:

-

Systematic modification of the fluorophenyl moiety to explore electronic and steric effects

-

Investigation of piperidine ring substitutions to modify basicity and conformational properties

-

Exploration of alternative acid functionalities to replace the acetic acid group

-

Development of extended conjugate systems incorporating this core structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume